

Introduction: Unveiling a Workhorse of Modern Synthesis

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Compound of Interest

Compound Name: 1-(Mesitylsulfonyl)-1H-imidazole

Cat. No.: B1345508

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In the landscape of synthetic organic chemistry, the demand for reagents that offer high efficiency, selectivity, and operational simplicity is paramount. **1-(Mesitylsulfonyl)-1H-imidazole**, commonly referred to as MSI, has emerged as a pivotal tool, particularly in the construction of sulfonamides and the activation of carboxylic acids. Bearing the CAS number 50257-39-1, MSI distinguishes itself from traditional sulfonyl chlorides through its enhanced stability, ease of handling, and favorable reaction kinetics.^[1] This guide provides a comprehensive technical overview of MSI, delving into its core chemical principles, field-proven applications, and practical handling protocols, designed to empower researchers in leveraging this versatile reagent to its full potential. The imidazole moiety is a cornerstone in medicinal chemistry, known for its presence in numerous bioactive compounds and its ability to modulate pharmacokinetic properties.^{[2][3][4]} MSI harnesses the unique characteristics of the imidazole ring, employing it as a superior leaving group in nucleophilic substitution reactions.

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. MSI is a white to off-white crystalline solid that is sensitive to moisture.^{[5][6]} Its structural hallmark is the combination of a sterically hindered mesitylene (2,4,6-trimethylphenyl) group and a reactive N-sulfonylimidazole moiety. This unique architecture dictates its reactivity and selectivity.

Table 1: Physicochemical Properties of **1-(Mesitylsulfonyl)-1H-imidazole**

Property	Value	Source(s)
CAS Number	50257-39-1	[7]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₂ S	[7]
Molecular Weight	250.32 g/mol	[6][7]
Appearance	White to off-white powder/solid	[5]
Melting Point	99-101 °C	[7]
Hydrogen Bond Donors	0	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bond Count	2	[6]
Solubility	Soluble in many organic solvents (e.g., DCM, THF, Acetonitrile)	General Knowledge

| Sensitivity | Moisture Sensitive |[5][6] |

Spectroscopic Characterization: The identity and purity of MSI are typically confirmed using standard spectroscopic techniques. While a specific spectrum for MSI is not publicly available in the search results, a representative profile can be predicted based on its structure and data from analogous compounds.[8][9][10]

Table 2: Predicted Spectroscopic Data for MSI

Technique	Feature	Predicted Chemical Shift / Value
^1H NMR	Imidazole Protons	δ ~7.0-8.5 ppm (3H, distinct signals)
	Mesityl Aromatic Protons	δ ~6.9 ppm (2H, singlet)
	Mesityl Methyl Protons (para)	δ ~2.3 ppm (3H, singlet)
	Mesityl Methyl Protons (ortho)	δ ~2.5 ppm (6H, singlet)
^{13}C NMR	Imidazole Carbons	δ ~117, 130, 137 ppm
	Mesityl Quaternary Carbons	δ ~132, 142, 145 ppm
	Mesityl CH Carbon	δ ~130 ppm
	Mesityl Methyl Carbons	δ ~21, 23 ppm
IR (Infrared)	Asymmetric SO_2 Stretch	~1380 cm^{-1}

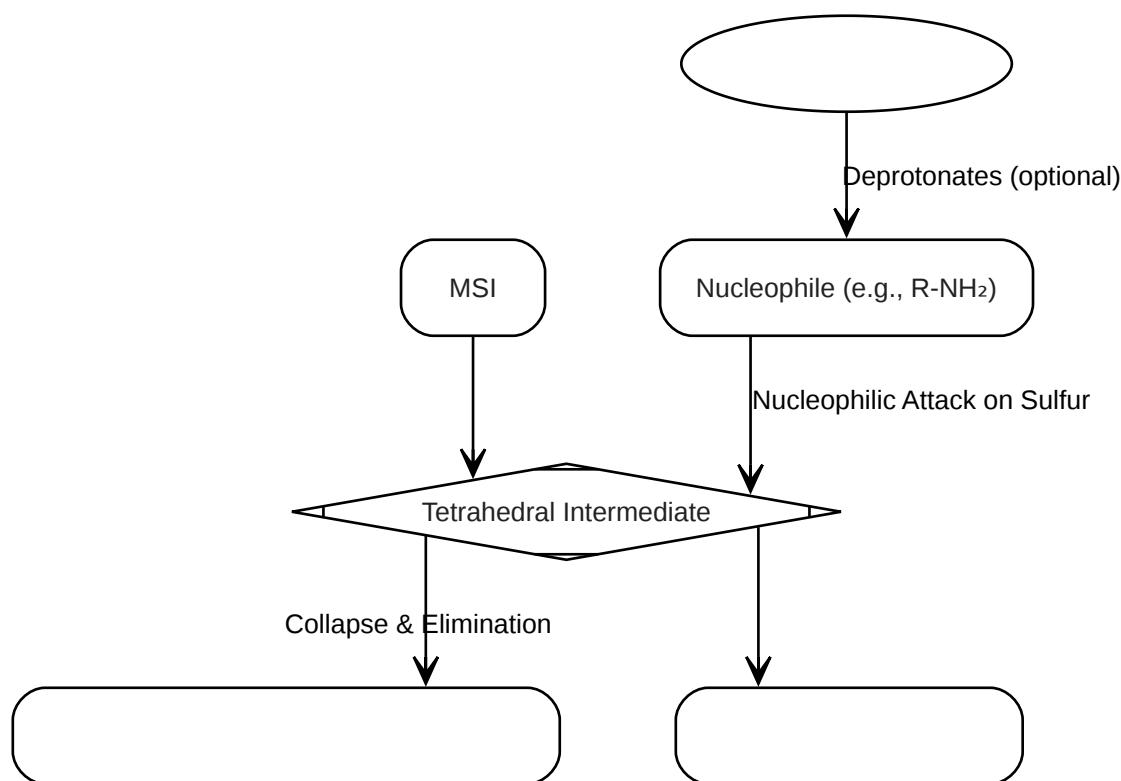
| | Symmetric SO_2 Stretch | ~1180 cm^{-1} |

Part 2: The Engine of Reactivity: Mechanism of Action

MSI's efficacy as a sulfonyl group transfer agent stems from the electronic properties of the N-sulfonylimidazole system. The potent electron-withdrawing nature of the mesitylsulfonyl group renders the C2 and C5 positions of the imidazole ring highly electrophilic. However, the primary mode of action involves the imidazole moiety functioning as an excellent leaving group, a consequence of its aromatic stability and the ability of the resulting imidazolidine anion to be protonated.

The reaction with a nucleophile, such as a primary or secondary amine, proceeds via a nucleophilic addition-elimination pathway. The nucleophile attacks the electrophilic sulfur atom, leading to a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels the stable imidazole ring, thereby forming the desired sulfonated product. The steric hindrance provided by the two ortho-methyl groups on the mesityl ring plays a crucial role in moderating

reactivity and preventing undesired side reactions, enhancing the reagent's selectivity compared to less hindered sulfonylating agents like tosyl or brosyl chlorides.



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Caption: General mechanism of sulfonyl transfer from MSI to a nucleophile.

Part 3: Core Applications in Synthetic Chemistry

MSI's reliability and versatility have established it as a preferred reagent in several key synthetic transformations.

Synthesis of Sulfonamides

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of antibacterial, diuretic, and hypoglycemic drugs.[11][12][13] MSI provides a mild and highly efficient route to these compounds from readily available primary and secondary amines. The reaction generally proceeds cleanly at or below room temperature, often in the presence of a non-nucleophilic base to scavenge the liberated imidazole.

Field-Proven Protocol: General Synthesis of a Sulfonamide using MSI

This protocol represents a self-validating system, incorporating steps for reaction monitoring and purification that ensure product integrity.

- **Reaction Setup:** To a solution of the amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, ~0.1 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq.).
- **Reagent Addition:** Cool the solution to 0 °C in an ice bath. Add **1-(Mesitylsulfonyl)-1H-imidazole** (MSI) (1.1 eq.) portion-wise over 5-10 minutes. The controlled addition is crucial to manage any potential exotherm.
- **Reaction Monitoring (Causality Check):** Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the limiting amine starting material. This step is vital to avoid unnecessary side reactions or extended reaction times.
- **Work-up:** Upon completion, dilute the reaction mixture with the solvent. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl solution) to remove the base, followed by saturated sodium bicarbonate solution, and finally brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure sulfonamide.
- **Characterization:** Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Activating Agent for Carboxylic Acids

Analogous to the highly effective peptide coupling reagent Carbonyldiimidazole (CDI), MSI can serve as an activating agent for carboxylic acids. The reaction between MSI and a carboxylic acid, typically in the presence of a base, forms a highly reactive mixed anhydride or an acyl-imidazolium intermediate. This activated species can then be coupled with nucleophiles like amines or alcohols to form amides or esters, respectively. This application is particularly

valuable in complex molecule synthesis where mild activation conditions are required to avoid racemization or decomposition of sensitive functional groups.[14][15]

Caption: Standard experimental workflow for sulfonamide synthesis using MSI.

Part 4: Synthesis and Handling

Synthesis of MSI

MSI is readily prepared via a straightforward substitution reaction between mesitylenesulfonyl chloride and imidazole. The reaction is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl byproduct.

Caption: Synthetic route to **1-(Mesitylsulfonyl)-1H-imidazole** (MSI).

Safety, Storage, and Handling

As a reactive chemical, proper handling of MSI is essential to ensure laboratory safety. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5]

Table 3: Safety and Handling Information for MSI

Aspect	Recommendation	Source(s)
Personal Protective Equipment (PPE)	Safety goggles (EN 166), protective gloves, lab coat.	[5]
Engineering Controls	Use in a well-ventilated area or a chemical fume hood. Ensure eyewash stations and safety showers are accessible.	[16]
Handling	Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.	[5]
Storage	Store in a tightly closed container in a cool, dry, well-ventilated place. It is moisture-sensitive; storage under an inert gas (e.g., Argon) is recommended.	[5] [6]
Incompatibilities	Strong oxidizing agents, water/moisture.	[16] [17]
First Aid (Eyes)	Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.	[5]
First Aid (Skin)	Wash off immediately with soap and plenty of water while removing contaminated clothing. Seek medical attention.	[5]

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. [\[5\]](#) |

Part 5: Role in Drug Discovery and Development

The utility of MSI extends directly into the drug discovery pipeline. The ability to rapidly and efficiently synthesize libraries of sulfonamides allows medicinal chemists to explore structure-activity relationships (SAR) for this critical pharmacophore.[18][19] Furthermore, the imidazole ring itself is a key component of many therapeutic agents, recognized for its ability to engage in hydrogen bonding and coordinate to metallic centers in enzymes.[20][21] By providing a reliable method to create sulfonamides and other complex molecules, MSI serves as an enabling technology for the development of novel therapeutics targeting a wide range of diseases, from cancer to microbial infections.[20][21]

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